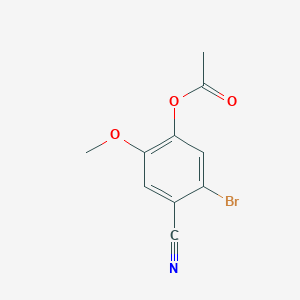

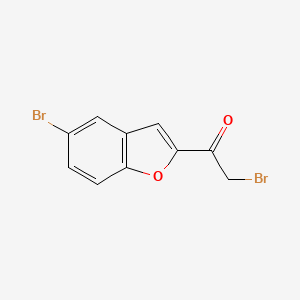

2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

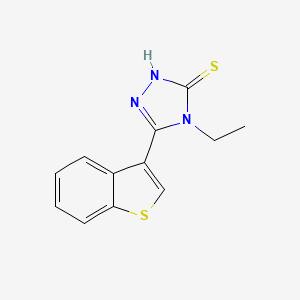

The compound "2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone" is a brominated benzofuran derivative. Benzofuran compounds are a class of organic compounds that consist of a fused benzene and furan ring system. These compounds are of interest due to their diverse biological activities and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the formation of the benzofuran ring system followed by functionalization at various positions on the ring. For instance, the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which are structurally related to the compound of interest, can be achieved starting from 2-(2-formylphenoxy)alkanoic acids, followed by halogenation at the 5-position of the benzofuran ring . Similarly, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, indicating that bromination is a common step in the synthesis of such compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be characterized using X-ray crystallography and spectroscopic methods. For example, the molecular structure of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime has been studied using these techniques, revealing that it crystallizes in the monoclinic crystal system and adopts a Z conformation . The crystal structure is further stabilized by various intermolecular interactions such as hydrogen bonding and π-π interactions.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. The presence of halogen atoms on the benzofuran ring makes them susceptible to nucleophilic substitution reactions. For example, the reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones containing bromine atoms can be performed using lithium aluminum hydride to yield the corresponding ethanols . This indicates that the compound of interest may also undergo similar reduction reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by the substituents on the benzofuran ring. For instance, the presence of bromine atoms can increase the molecular weight and influence the electron distribution within the molecule. The compound 2-(4-Bromophenyl)-5,7-dimethyl-3-methylsulfanyl-1-benzofuran shows that the bromophenyl ring is slightly rotated out of the benzofuran plane, which could affect the compound's reactivity and physical properties . The vibrational frequencies and molecular electrostatic potential of these compounds can be analyzed using computational methods, as demonstrated for a related compound, which can provide insights into their reactivity and interaction with other molecules .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Polymer Synthesis : 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)-1-ethanone is used in the synthesis of novel methacrylate monomers containing benzofuran side groups. These monomers are characterized and then homopolymerized, showing potential in polymer engineering (Koca, Kurt, Kırılmış, & Aydogdu, 2012).

Synthesis of Chalcone Analogues : This compound is involved in the synthesis of α,β-unsaturated ketones, serving as a chalcone analogue in organic chemistry studies (Curti, Gellis, & Vanelle, 2007).

Synthesis of Benzofuran Derivatives : It is used in creating various benzofuran derivatives, which have potential applications in different chemical reactions and syntheses (Lu, Wang, Zhang, & Ma, 2007).

Biological and Medicinal Research

Biological Activities : this compound is a precursor in synthesizing compounds with significant biological activities, including immunosuppressive and cytotoxic effects (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).

Antimicrobial Activities : Derivatives of this compound have been studied for their antimicrobial activities against various bacterial strains, highlighting its potential in pharmaceutical research (Sanjeeva, Rao, Prasad, & Ramana, 2021).

Enantioselective Synthesis : It is used in enantioselective synthesis processes, like the production of (S)-1-(benzofuran-2-yl)ethanol, a chiral building block for natural products and drugs (Şahin, 2019).

Biocatalytic Synthesis : This compound is also used in biocatalytic processes to produce β-adrenergic receptor blocker precursors, demonstrating an environmentally friendly approach to drug synthesis (Taşdemir, Kalay, Dertli, & Şahin, 2020).

Propiedades

IUPAC Name |

2-bromo-1-(5-bromo-1-benzofuran-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMRSJWOSLJADM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(O2)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383756 |

Source

|

| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7039-76-1 |

Source

|

| Record name | 2-Bromo-1-(5-bromo-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid](/img/structure/B1334582.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)